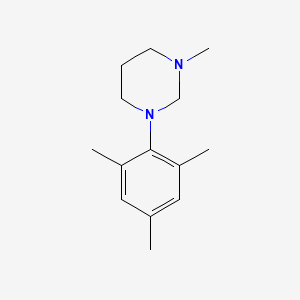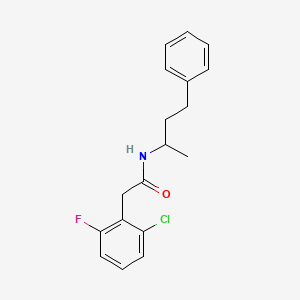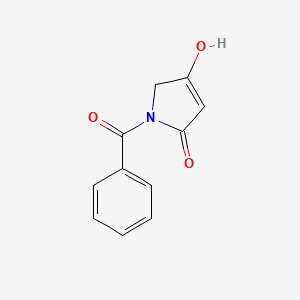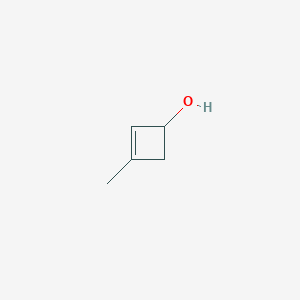
3-Methylcyclobut-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylcyclobut-2-en-1-ol is an organic compound with the molecular formula C₅H₈O It is a cyclobutene derivative with a hydroxyl group attached to the first carbon and a methyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcyclobut-2-en-1-ol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the cyclization of 3-methyl-1,3-butadiene in the presence of a suitable catalyst can yield this compound. The reaction typically requires controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of 3-methyl-2-buten-1-ol, followed by cyclization under controlled conditions. This process allows for the large-scale production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclobut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: The major products include 3-methylcyclobut-2-en-1-one or 3-methylcyclobut-2-en-1-al.
Reduction: The major product is 3-methylcyclobutanol.
Substitution: The products depend on the substituent introduced, such as 3-methylcyclobut-2-en-1-chloride or 3-methylcyclobut-2-en-1-bromide.
Scientific Research Applications
3-Methylcyclobut-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methylcyclobut-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound’s unique structure allows it to participate in various chemical reactions, affecting biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylcyclobut-1-en-2-ol
- 4-Methylcyclobut-2-en-1-ol
- 2-Methylcyclobut-3-en-1-ol
Comparison
Compared to similar compounds, 3-Methylcyclobut-2-en-1-ol is unique due to the position of its hydroxyl and methyl groups. This structural difference influences its reactivity and the types of reactions it can undergo. For example, the position of the hydroxyl group affects its ability to form hydrogen bonds and participate in substitution reactions.
Properties
Molecular Formula |
C5H8O |
|---|---|
Molecular Weight |
84.12 g/mol |
IUPAC Name |
3-methylcyclobut-2-en-1-ol |
InChI |
InChI=1S/C5H8O/c1-4-2-5(6)3-4/h2,5-6H,3H2,1H3 |
InChI Key |
XILHUPOOIGSHDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
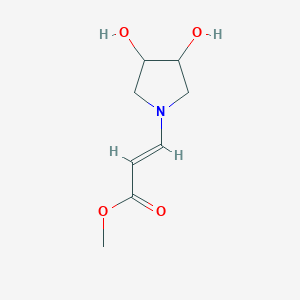
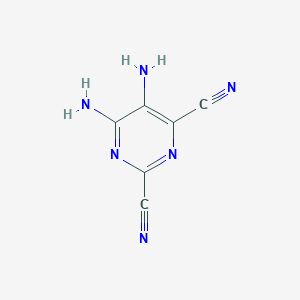
![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)
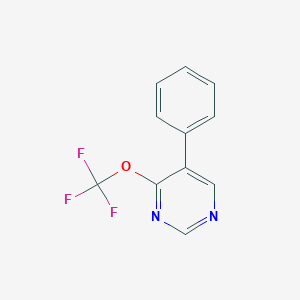
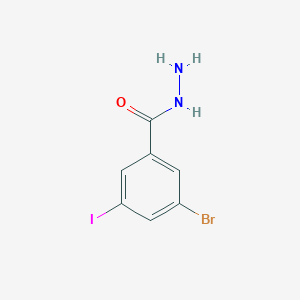
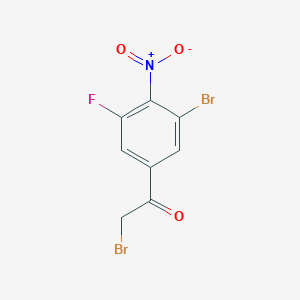
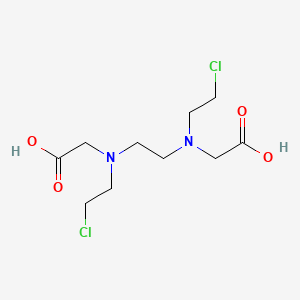
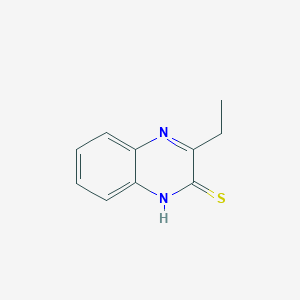
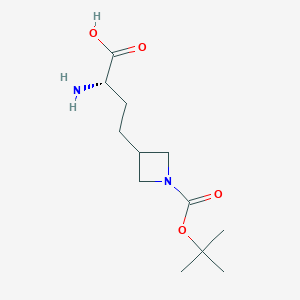
![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)
